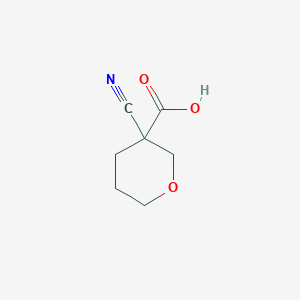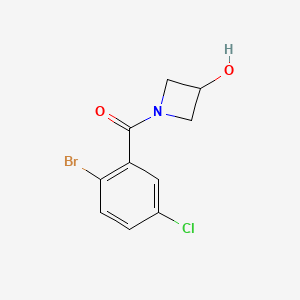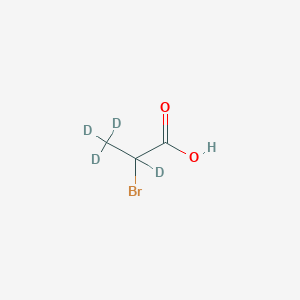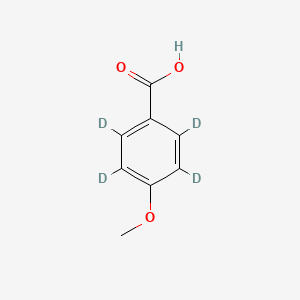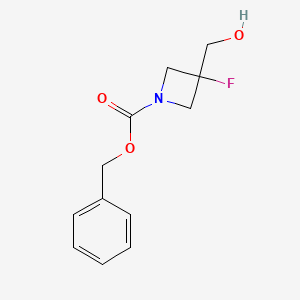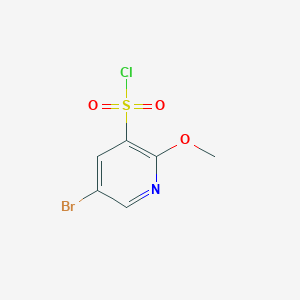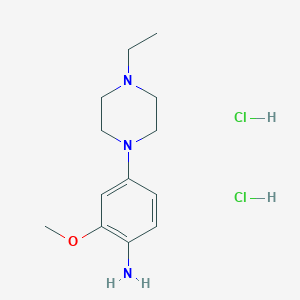
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride is a chemical compound with the molecular formula C12H19N3.2HCl and a molecular weight of 278.22 . It is a salt .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride is 1S/C12H19N3.2ClH/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12;;/h3-6H,2,7-10,13H2,1H3;2*1H .Scientific Research Applications
Synthesis and Biological Properties
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride has been utilized in the synthesis of various biological compounds. For example, derivatives of this chemical have demonstrated anti-inflammatory, analgesic, and peripheral n-cholinolytic activities. This illustrates the compound's role in developing potential therapeutic agents (Gevorgyan et al., 2017).
Antimicrobial Activity
In addition to the above properties, derivatives of this compound have also shown significant antimicrobial activity. This suggests its potential use in developing new antimicrobial agents, which is crucial considering the growing concern over antibiotic resistance (Mandala et al., 2013).
Molecular Docking Studies
Molecular docking studies of novel derivatives of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride have been performed. These studies are integral in drug development as they help in understanding the interaction between the drug and its target, potentially leading to the discovery of new therapeutic agents (Vennila et al., 2021).
properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methoxyaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.2ClH/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2;;/h4-5,10H,3,6-9,14H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKKGLNGKILMPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Methoxycarbonyl)oxy]methyl}prop-2-enenitrile](/img/structure/B1381452.png)
![2-Bromo-4-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381454.png)
![[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]methanol](/img/structure/B1381455.png)
![2-[3-(Benzyloxy)phenyl]-1,3-thiazolidine](/img/structure/B1381457.png)
![3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B1381458.png)
